N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the condensation of anthranilic acid with formamide to form the quinazoline ring.
Introduction of the Azepine Ring: The azepine ring is introduced through a cyclization reaction involving appropriate precursors.
Bromination and Fluorination:
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s quinazoline core is known for its biological activity, making it a potential candidate for drug development and biological studies.
Medicine: Quinazoline derivatives have shown promise in the treatment of cancer, inflammation, and other diseases. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be compared with other quinazoline derivatives such as:
4-Bromo-2-(3-fluorophenyl)quinazoline: This compound has a similar structure but lacks the azepine ring, which may result in different biological activities.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure but differ in their core scaffold, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the quinazoline core with the azepine ring, which may enhance its biological activity and therapeutic potential.
Properties
Molecular Formula |
C20H17BrFN3O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H17BrFN3O2/c21-13-6-8-16(15(22)11-13)24-19(26)12-5-7-14-17(10-12)23-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,24,26) |
InChI Key |
NEQJCINVBHFPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)Br)F)C(=O)N2CC1 |
Origin of Product |
United States |
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